Tunicamycin C2 homolog is a specific variant of tunicamycin, a glycosylation inhibitor derived from the bacterium Streptomyces species. This compound is primarily known for its ability to inhibit the glycosylation of proteins, which is a critical process in post-translational modification. Tunicamycin C2 homolog does not inhibit protein synthesis directly but affects the glycosylation pathway, making it a valuable tool in biochemical research and therapeutic applications.
The synthesis of tunicamycin C2 homolog typically involves several key steps:
For example, one method reported involves suspending palladium on carbon in methanol with tunicamycin and purging with hydrogen gas at room temperature. The reaction conditions are optimized to achieve selective reduction of specific double bonds without affecting others .
The molecular structure of tunicamycin C2 homolog consists of a nucleoside core with specific modifications that contribute to its biological activity. The compound features a uridine base linked to an N-acyl side chain, which is crucial for its function as a glycosylation inhibitor.
Tunicamycin C2 homolog participates in several key reactions:
The effectiveness of tunicamycin C2 homolog in inhibiting glycosylation has been demonstrated through various assays that measure protein modification levels in cell cultures treated with different concentrations of the compound .
The mechanism by which tunicamycin C2 homolog exerts its effects involves:
Research has shown that treatment with tunicamycin induces endoplasmic reticulum stress markers, highlighting its role as an important tool for studying protein folding and processing pathways .
Relevant analyses indicate that while tunicamycin C2 homolog does not inhibit protein synthesis directly, it significantly impacts cellular processes related to protein maturation and secretion .
Tunicamycin C2 homolog has several scientific uses:
Tunicamycin C2 homolog (Homolog B; C₃₈H₆₂N₄O₁₆) disrupts N-linked glycosylation by specifically targeting UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT), the enzyme catalyzing the first committed step of this pathway. High-resolution X-ray crystallography (3.10 Å resolution) reveals that tunicamycin C2 occupies the GPT active site near the cytosolic face of the endoplasmic reticulum (ER) membrane. The inhibitor binds within an enclosed pocket formed by transmembrane helices 4, 5, 6, and 8 of GPT, with its uracil ring forming hydrogen bonds with Asp¹³⁵ and His¹⁵⁰ residues. The C11 fatty acyl chain of the C2 homolog embeds deeply into a hydrophobic groove, while the N-acetylglucosamine (GlcNAc) moiety mimics the natural substrate UDP-GlcNAc [1] [2] [6].
This binding sterically blocks the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to dolichyl-phosphate (Dol-P), preventing the formation of Dol-PP-GlcNAc—the essential precursor for lipid-linked oligosaccharide (LLO) assembly. Notably, the C2 homolog’s intermediate fatty acid chain length (C11) optimizes hydrophobic interactions with GPT’s membrane-embedded region, distinguishing it from shorter-chain homologs (e.g., C9 in Homolog A) [3] [6].
Table 1: Structural Features of Tunicamycin C2 Homolog Binding to GPT
Structural Element | Interaction with GPT | Functional Consequence |
---|---|---|
Uracil ring | Hydrogen bonds with Asp¹³⁵ and His¹⁵⁰ | Mimics UDP-GlcNAc nucleoside |
N-acetylglucosamine moiety | Forms polar contacts with Arg³²⁵ and Lys³³⁸ | Competes with GlcNAc-1-phosphate binding |
C11 fatty acyl chain | Embedded in hydrophobic groove (Val³⁰², Leu³⁰⁶, Phe³¹⁰) | Stabilizes membrane association |
Core trehalose linkage | Positioned near catalytic Mg²⁺ site | Blocks cation-dependent phosphotransfer reaction |
Tunicamycin C2 acts as a competitive inhibitor for UDP-GlcNAc, as demonstrated by kinetic assays showing increased GPT activity at high UDP-GlcNAc concentrations. The inhibitor’s affinity (Kᵢ = 0.15 ± 0.03 μM) exceeds that of the natural substrate (Kₘ for UDP-GlcNAc = 8.2 μM), indicating potent inhibition. This competitive binding arises from tunicamycin C2’s structural mimicry of the "transition state" during GlcNAc-1-phosphate transfer, where its GlcNAc-trehalose core mirrors the geometry of UDP-GlcNAc’s pyrophosphate group [1] [6] [9].
The C2 homolog’s efficacy is influenced by:
Table 2: Kinetic Parameters of Tunicamycin C2 Inhibition of GPT
Parameter | Value | Experimental System |
---|---|---|
IC₅₀ | 0.22 μM | Reconstituted human GPT |
Kᵢ (competitive) | 0.15 ± 0.03 μM | Rat liver microsomes |
Kₘ (UDP-GlcNAc) | 8.2 μM | Purified GPT |
Hill coefficient | 1.8 | Indicates positive cooperativity |
Tunicamycin C2 inhibits both eukaryotic GPT and bacterial MraY (phospho-N-acetylmuramyl-pentapeptide transferase), but structural studies reveal key mechanistic differences:
These differences enable rational antibiotic design. For example, tunicamycin analogs with elongated fatty acid chains (C13–C15) selectively inhibit MraY with 30-fold higher potency than GPT, minimizing off-target effects in eukaryotic cells [6].
By blocking LLO synthesis (Dol-PP-GlcNAc₂), tunicamycin C2 depletes precursors required for N-glycosylation of nascent glycoproteins in the ER. This triggers accumulation of misfolded proteins, activating three branches of the unfolded protein response (UPR):
Sustained ER stress from tunicamycin C2 exposure (≥12 hours) shifts UPR outputs from pro-survival to pro-apoptotic signaling, evidenced by PARP cleavage and caspase-3 activation. Additionally, glycosylation blockade induces autophagy via LC3-II conversion, a compensatory mechanism to clear aggregated proteins [3] [7].
Table 3: ER Stress Markers Induced by Tunicamycin C2 Homolog (10 μg/ml)
Marker | Upregulation (Fold) | Time Course | Functional Role |
---|---|---|---|
BiP/Grp78 | 6.0× | 4–8 hours | Chaperone stabilization |
CHOP | 4.5× | 8–12 hours | Pro-apoptotic transcription |
Phospho-eIF2α | 3.8× | 1–4 hours | Translation attenuation |
LC3-II/LC3-I | 5.2× | 12–24 hours | Autophagosome formation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7